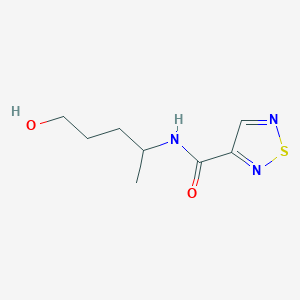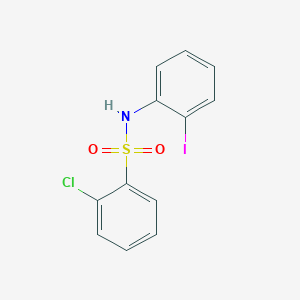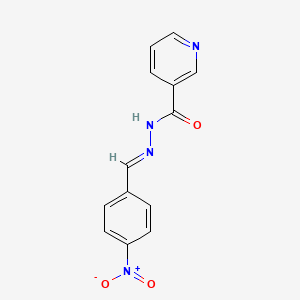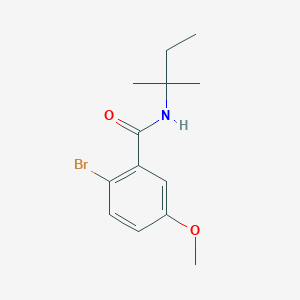
N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 5-hydroxypentan-2-one with thiosemicarbazide to form the corresponding thiadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with a carboxylic acid derivative, such as ethyl chloroformate, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide can undergo oxidation reactions, particularly at the hydroxyl group, to form the corresponding ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed:
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiadiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression has been a focus of research.
Industry: The compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in pathogens, leading to their death. In anti-inflammatory and anticancer applications, it may inhibit key enzymes and signaling pathways involved in these processes, thereby reducing inflammation and inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
- N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide
- tert-butyl N-(5-hydroxypentan-2-yl)carbamate
- 2-cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate
Comparison: this compound is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain biological applications, such as antimicrobial and anticancer activities. The presence of the hydroxyl group and the thiadiazole ring allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(3-2-4-12)10-8(13)7-5-9-14-11-7/h5-6,12H,2-4H2,1H3,(H,10,13) |
Clé InChI |
VSPINQSNXKQBSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)NC(=O)C1=NSN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)







![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
